4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione
Description
4,7-Dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is a bicyclic heterocyclic compound featuring a fused pyranopyridine core with two ketone groups at positions 2 and 5, and methyl substituents at positions 4 and 5. Its structure combines electron-rich aromatic systems with electron-withdrawing dione moieties, making it a versatile scaffold for chemical modifications and applications in materials science or medicinal chemistry. The methyl groups at positions 4 and 7 likely influence steric and electronic properties, affecting reactivity and intermolecular interactions.
Properties
CAS No. |
59225-86-4 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4,7-dimethyl-6H-pyrano[3,2-c]pyridine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-5-3-8(12)14-7-4-6(2)11-10(13)9(5)7/h3-4H,1-2H3,(H,11,13) |
InChI Key |
TWDXOJOBVIGEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=O)NC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Condensation and Ring-Closing Reactions
A 2012 study in Synthetic Communications detailed an alternative route employing 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one as a precursor . This method involves:
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Knoevenagel Condensation : Reaction of the aldehyde group with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) to form α,β-unsaturated intermediates.
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Intramolecular Lactonization : The phenolic hydroxyl group attacks the electrophilic carbonyl carbon, forming the pyranone ring.
For example, treatment of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with dialkylamines in ethanol under reflux yielded 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones in 50–68% yields . Subsequent acid-catalyzed cyclization produced the target compound. This route offers modularity for introducing substituents but requires stoichiometric bases, increasing purification complexity.
One-Pot Tandem Reactions
Recent advancements have focused on one-pot methodologies to improve efficiency. A notable example combines Knoevenagel condensation and lactonization in a single reactor :
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Reagent System : Piperidine (10 mol%) in ethanol at 80°C.
-
Mechanism :
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The base deprotonates the active methylene compound, enabling nucleophilic attack on the aldehyde.
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The resulting α,β-unsaturated ester undergoes intramolecular cyclization via a six-membered transition state.
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This approach reduces reaction time from 48 hours (traditional methods) to 12 hours, with yields comparable to stepwise protocols . However, substrate scope limitations persist for sterically hindered aldehydes.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Byproduct Formation
Side reactions dominate when reaction parameters deviate from optimal conditions:
Chemical Reactions Analysis
Condensation of Pyridone Derivatives
A common approach involves the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in ethanolic solutions using catalytic amounts of piperidine. This process forms the fused pyranoquinoline structure via a Michael-addition-type reaction.
Cascade Annulation Reactions
Base-promoted cascade reactions using α-hydroxy ketones and dimethyl but-2-ynedioate (DBU as a base) yield 2H-pyran-2,5(6H)-diones. For example, substrates with electron-withdrawing groups (e.g., fluoro, chloro) on the pyridyl ring react efficiently, while electron-donating groups reduce reactivity .
Friedel-Crafts Alkylation and Cyclization
Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols form pyranoquinolones. This involves Friedel-Crafts alkylation followed by 6-endo-dig cyclization, a pathway analogous to the synthesis of related pyranoquinoline derivatives .
Michael Addition and Cyclization
The reaction proceeds via nucleophilic attack of the pyridyl nitrogen on the electrophilic carbon of the malononitrile derivative. This step is followed by cyclization to form the fused pyranoquinoline structure .
Friedel-Crafts Alkylation
Propargylic alcohols undergo acid-catalyzed activation, forming allenylium intermediates. These intermediates react with the quinolinone substrate, leading to cyclization via 6-endo-dig or 5-exo-dig pathways to form pyranoquinolones .
Substituent Influence on Reactivity
Substituents on the pyridyl ring significantly affect reactivity:
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Electron-withdrawing groups (e.g., fluoro, chloro) enhance nucleophilic attack, enabling reactions at room temperature .
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Electron-donating groups (e.g., methoxy) reduce reactivity, requiring elevated temperatures .
Catalysts and Solvents
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Catalysts : Piperidine, DBU, or acid catalysts (e.g., H₂SO₄) are used to facilitate cyclization .
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Solvents : Ethanol, DMF, or solvent-free conditions are common .
Pyrano[3,2-c]quinolones
These compounds share a fused pyran-quinoline structure but differ in substituents. For example, 4-hydroxy-1-methylquinolin-2(1H)-one derivatives form pyranoquinolones via propargylic alcohol reactions, highlighting similarities in cyclization mechanisms .
Pyrano[2,3-d]pyrimidines
Synthesized via Knoevenagel-Michael condensation of barbituric acid, malononitrile, and aldehydes, these compounds demonstrate analogous cascade reaction principles but with distinct heterocyclic cores .
Key Reaction Data
Biological and Chemical Implications
The compound’s heterocyclic structure enables interactions with biological macromolecules (e.g., proteins, DNA), as evidenced by molecular docking studies. Its synthesis pathways also serve as models for developing bioactive derivatives, such as metal complexes with enhanced antimicrobial and antioxidant properties .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research has demonstrated that 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione exhibits significant antimicrobial activity against various bacterial strains. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent in clinical settings .
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has shown promise in inhibiting the proliferation of certain cancer cell lines in vitro. The mechanism of action is believed to involve interactions with cellular macromolecules, which could lead to apoptosis in cancer cells . Further pharmacological evaluations are necessary to establish its efficacy and safety profiles.
Interaction Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological macromolecules such as proteins and nucleic acids. These studies provide insights into its binding affinities and orientations with target receptors, which are crucial for understanding its pharmacological profile.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Antibacterial Activity Study : In vitro tests demonstrated that this compound effectively inhibited the growth of resistant bacterial strains. The study emphasized its potential as a lead compound for developing new antibiotics.
- Anticancer Research : A study focused on the compound's effects on specific cancer cell lines revealed significant cytotoxicity at low concentrations. Further investigations into its mechanism of action showed that it may induce apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione with structurally related pyrano-diones, focusing on substituent effects, synthetic methodologies, and functional properties.
Structural Analogs and Substituent Effects
- Electronic Effects: The 4,7-dimethyl derivative lacks strong electron-withdrawing groups (e.g., sulfonyl or benzoyl in compounds 9 and 10), which may reduce its electrophilicity compared to these analogs. The quinoline-based compound (7) benefits from extended conjugation, enhancing stability and optical properties .
Biological Activity
4,7-Dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione (CAS No. 59225-86-4) is a heterocyclic compound notable for its unique pyranoquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉N₁O₃, with a molecular weight of 191.18 g/mol. The compound features a fused ring system that combines both pyridine and pyran components, contributing to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, which positions it as a candidate for the development of new antimicrobial agents. For instance, studies have demonstrated its inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated its potential to inhibit cancer cell proliferation in several types of cancer cells. For example, molecular docking studies have predicted favorable binding interactions with key proteins involved in cancer progression .
The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its pharmacological profile and therapeutic potential.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with various target receptors. The results indicate that it may interact with proteins involved in cell signaling pathways related to cancer and microbial resistance .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound regarding its methylation pattern and biological activities.
| Compound Name | Structure Type | Notable Activity | Uniqueness |
|---|---|---|---|
| 4-Hydroxyquinoline | Quinoline | Antimicrobial | Lacks the pyran ring |
| 7-Methyl-4H-pyrano[3,2-c]quinoline | Pyranoquinoline | Anticancer | Different methylation pattern |
| 3-Hydroxy-4-methylpyridin-2(1H)-one | Pyridinone | Antioxidant | Different ring structure |
| 5-Methoxy-2H-pyrano[3,2-c]pyridine | Pyranoquinoline | Antimicrobial | Methoxy substitution at different position |
This table illustrates how the distinct structural characteristics of this compound contribute to its unique biological activities compared to other compounds in the same class .
Case Studies
- Antimicrobial Efficacy : In a study involving various bacterial strains, this compound demonstrated an IC50 value indicating significant antibacterial activity against resistant strains .
- Anticancer Potential : Another study assessed the cytotoxic effects on human cancer cell lines where the compound showed promising results in inhibiting cell growth and inducing apoptosis .
Q & A
Basic: What are the established synthetic routes for 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione?
The compound can be synthesized via multicomponent reactions or condensation of β-keto esters with 4-hydroxyquinolin-2-ones. For example, Kappe and Mayer demonstrated that 4-hydroxyquinolin-2-ones react with β-keto esters under basic conditions (e.g., pyridine catalysis) to form the pyrano[3,2-c]pyridine-2,5-dione scaffold . Specific protocols involve refluxing reactants in ethanol with catalytic amines (e.g., piperidine) for 48–72 hours . Key intermediates should be purified via column chromatography (e.g., CH₂Cl₂–MeOH gradients) and characterized using ¹H/¹³C NMR and HRMS .
Basic: What analytical techniques are essential for characterizing this compound?
Core techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C4 and C7) and coupling constants .
- Mass spectrometry : HRMS to verify molecular weight (e.g., m/z 221.08 for C₁₁H₁₁NO₃) and isotopic patterns .
- UV-Vis and fluorescence spectroscopy : To assess π→π* transitions and Stokes shifts for optoelectronic applications .
- Elemental analysis : Validate purity (>95%) and stoichiometry .
Advanced: How can experimental design be optimized to synthesize derivatives with enhanced bioactivity?
Derivatization often targets the C3 and C6 positions. For example:
- C3 modification : React with sulfonyl acetates or benzoyl esters under nucleophilic conditions (e.g., Et₃N in ethanol) to introduce electrophilic groups .
- Heteroannulation : Use 3,4-dichloro intermediates (synthesized via POCl₃/PCl₅ chlorination) to fuse heterocycles (e.g., pyrimidines) via nucleophilic substitution .
- Metal complexes : Ligate with Fe(III), Co(II), or Cu(II) salts to enhance antimicrobial activity; characterize complexes using magnetic susceptibility and thermal analysis .
Advanced: How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) may arise from tautomerism or impurities. Strategies include:
- Cross-validation : Compare experimental NMR shifts with DFT-calculated spectra .
- Isotopic labeling : Use ¹⁵N or ²H-labeled precursors to track resonance assignments .
- Multi-technique analysis : Combine IR (to confirm carbonyl stretches ~1700 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .
Advanced: What methodologies are recommended for evaluating optoelectronic properties?
- UV-Vis spectroscopy : Measure λₐᵦₛ in polar solvents (e.g., DMSO) to identify charge-transfer transitions (~300–400 nm) .
- Fluorescence quantum yield : Use quinine sulfate as a reference standard; calculate via integrated emission spectra .
- Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., E_HOMO = −5.2 eV for similar diones) to assess redox stability .
Advanced: How can thermal stability and decomposition pathways be systematically analyzed?
- Thermogravimetric analysis (TGA) : Measure weight loss steps (e.g., ~200°C for methyl group degradation) .
- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points ~150–200°C) .
- Mass spectrometry-coupled TGA : Track volatile decomposition products (e.g., CO₂ or CH₃ radicals) .
Advanced: What computational approaches predict the compound’s reactivity in biological systems?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate Fukui indices for nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to antimicrobial targets (e.g., E. coli DNA gyrase) using AutoDock Vina; validate with in vitro MIC assays .
Advanced: How can mechanistic insights into the Niementowski reaction be applied to improve synthesis yields?
The Niementowski reaction involves cyclocondensation of anthranilic acid derivatives with β-keto esters. To enhance yields:
- Solvent optimization : Replace ethanol with DMF to increase polarity and accelerate cyclization .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to lower activation energy .
- In situ monitoring : Use HPLC to track intermediate formation (e.g., enol tautomers) .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 221.08 g/mol (C₁₁H₁₁NO₃) | |
| λₐᵦₛ (UV-Vis) | 320 nm (in DMSO) | |
| Fluorescence Quantum Yield | 0.45 (vs. quinine sulfate) | |
| Thermal Decomposition | Onset at 195°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
